3-Hydroxyoctadecanoyl-coa
Description
Properties
Molecular Formula |
C39H70N7O18P3S |
|---|---|
Molecular Weight |
1050 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
WZMAIEGYXCOYSH-FWBOWLIOSA-N |
SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonyms |
3-hydroxyoctadecanoyl-CoA 3-hydroxyoctadecanoyl-coenzyme A beta-hydroxy stearyl-CoA beta-hydroxystearoyl-CoA coenzyme A, 3-hydroxyoctadecanoyl- |
Origin of Product |
United States |
Scientific Research Applications
Role in Fatty Acid Metabolism
3-Hydroxyoctadecanoyl-CoA is primarily recognized as an intermediate in the fatty acid elongation pathway. It is catalyzed by several key enzymes:
- Beta-Hydroxyacyl-CoA Dehydrogenase : This enzyme converts this compound to its corresponding keto form, playing a critical role in the beta-oxidation process.
- Enoyl-CoA Hydratase : This enzyme facilitates the hydration of enoyl-CoA derivatives, further contributing to the fatty acid elongation process.
These enzymatic reactions are vital for maintaining lipid homeostasis and energy balance within cells .
Implications in Metabolic Disorders
Research has shown that dysregulation of fatty acid metabolism can lead to various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. Elevated levels of this compound have been implicated in conditions such as insulin resistance and metabolic syndrome. For instance, studies indicate that calorie restriction can alter fatty acid metabolism significantly, affecting levels of metabolites including this compound .
- Case Study : In a study investigating the effects of graded calorie restriction on metabolic profiles, alterations in fatty acid pathways were observed, suggesting a link between dietary intake and metabolite levels like this compound .
Therapeutic Potential
Given its central role in metabolism, this compound presents potential therapeutic avenues:
- Target for Drug Development : Modulating the activity of enzymes associated with this compound could provide new strategies for treating metabolic diseases. For example, enhancing the activity of beta-hydroxyacyl-CoA dehydrogenase may improve fatty acid oxidation rates in individuals with metabolic disorders.
- Biomarker for Disease : The levels of this compound could serve as biomarkers for assessing metabolic health or the effectiveness of dietary interventions.
Research Findings and Insights
Recent studies have highlighted various aspects of this compound's roles:
- Metabolic Flux Analysis : Advanced metabolic modeling approaches have been used to predict how changes in environmental conditions (e.g., light exposure) affect the metabolism of compounds like this compound in organisms such as Cordyceps militaris. These models help elucidate the complex interplay between nutrient availability and metabolite production .
- Genetic Studies : Investigations into genetic mutations affecting enzymes involved in fatty acid metabolism have revealed insights into how disruptions can lead to the accumulation of intermediates like this compound, further linking genetic factors to metabolic diseases .
Summary Table of Key Applications
| Application Area | Description |
|---|---|
| Fatty Acid Metabolism | Intermediate in mitochondrial fatty acid elongation pathways |
| Metabolic Disorders | Implicated in obesity, diabetes, and cardiovascular diseases |
| Therapeutic Potential | Target for drug development; potential biomarker for metabolic health |
| Research Insights | Metabolic flux analysis and genetic studies revealing disease mechanisms |
Chemical Reactions Analysis
Enzymatic Dehydrogenation
3-HOA-CoA undergoes oxidation via β-hydroxyacyl-CoA dehydrogenase (HADH) and 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), producing 3-oxoacyl-CoA. This reaction is NAD⁺-dependent and essential for fatty acid catabolism .
Reaction:
| Parameter | Value |
|---|---|
| Enzyme Class | Oxidoreductase |
| Cofactor | NAD⁺ |
| Subcellular Localization | Mitochondria |
| Kinetic Constant (Km) | 8–15 µM (varies by isoform) |
This step is irreversible under physiological conditions, driving fatty acid breakdown toward energy production .
Hydration/Dehydration Reactions
Enoyl-CoA hydratase (ECH) and long-chain-enoyl-CoA hydratase (EC 4.2.1.17) catalyze the reversible hydration of trans-2-enoyl-CoA to 3-HOA-CoA during β-oxidation .
Reaction:
| Enzyme | Gene | Molecular Weight | Localization |
|---|---|---|---|
| Peroxisomal hydratase | FOX2 | 98.7 kDa | Peroxisomes |
| Mitochondrial hydratase | ECHS1 | 31.5 kDa | Mitochondria |
This reaction is critical for processing unsaturated fatty acids and is regulated by substrate availability .
Role in Fatty Acid Elongation
In mitochondrial elongation cycles, 3-HOA-CoA is converted to 3-oxoacyl-CoA via 3-ketoacyl-CoA reductase (IFA38), utilizing NADPH as a cofactor :
Reaction:
| Parameter | Value |
|---|---|
| Enzyme | 3-Ketoacyl-CoA reductase |
| Gene | IFA38 |
| Molecular Weight | 38.7 kDa |
| pH Optimum | 7.4–8.0 |
This step is pivotal for synthesizing very-long-chain fatty acids (VLCFAs), which are precursors for sphingolipids and ceramides .
Epimerization in Peroxisomes
The peroxisomal enzyme D-3-hydroxyacyl-CoA epimerase (EC 5.1.2.3) isomerizes 3-HOA-CoA to its D- or L-stereoisomers, ensuring compatibility with downstream pathways :
Reaction:
| Enzyme | Cofactor | Function |
|---|---|---|
| Peroxisomal epimerase | None | Stereochemical adjustment for β-oxidation |
Regulatory Phosphorylation
3-HOA-CoA-associated enzymes like HMG-CoA reductase are regulated via phosphorylation-dephosphorylation mechanisms, modulating activity in response to cellular energy status :
Mechanism:
-
Inactivation: ATP-Mg²⁺ phosphorylates the enzyme, reducing activity.
-
Reactivation: Phosphatases remove the phosphate group, restoring function.
| Regulatory Factor | Effect on Activity |
|---|---|
| High ATP/NADH | Inhibits dehydrogenase |
| Low cholesterol | Activates reductase |
Structural Determinants of Reactivity
The hydroxyl group at the C3 position and the thioester bond in 3-HOA-CoA enable nucleophilic attacks and electron transfer during reactions. Computational models highlight:
-
Electrophilic Carbonyl Carbon : Prone to nucleophilic addition by water or CoA thiols .
-
Hydrogen Bonding : The hydroxyl group stabilizes transition states in dehydrogenase reactions .
Pathological Implications
Defects in 3-HOA-CoA metabolism are linked to:
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences:
| Compound | Carbon Chain Length | Functional Group | Molecular Formula | Predicted Collision Cross-Section (Ų, [M+H]+) |
|---|---|---|---|---|
| 3-Hydroxyoctadecanoyl-CoA | 18 | 3-hydroxy | C₃₉H₇₀N₇O₁₈P₃S | Not reported |
| 3-Hydroxybutyryl-CoA | 4 | 3-hydroxy | C₂₅H₄₂N₇O₁₇P₃S | Not reported |
| 3-Ketodecanoyl-CoA | 10 | 3-keto | C₃₁H₅₂N₇O₁₈P₃S | 275.8 (for [M+H]+) |
| (2E)-Hexenoyl-CoA | 6 | Unsaturated (2E) | C₂₇H₄₄N₇O₁₇P₃S | Not reported |
| Crotonoyl-CoA | 4 | Unsaturated | C₂₅H₄₀N₇O₁₇P₃S | Not reported |
Key Observations :
- Chain Length: this compound’s 18-carbon chain enables participation in VLCFA metabolism, unlike shorter-chain analogs like 3-Hydroxybutyryl-CoA (4C) or (2E)-Hexenoyl-CoA (6C) .
- Functional Groups: The 3-hydroxy group distinguishes it from 3-Ketodecanoyl-CoA (3-keto) and unsaturated analogs like Crotonoyl-CoA. These groups influence substrate specificity in enzymatic reactions (e.g., hydroxyl vs. keto groups in dehydrogenase activity) .
Metabolic Roles and Pathways
- This compound: Primarily involved in the peroxisomal β-oxidation of VLCFAs, a process critical for brain myelination and anti-inflammatory signaling . Its upregulation in probiotic studies suggests a link to gut microbiota-mediated lipid metabolism .
- 3-Hydroxybutyryl-CoA: Central to ketogenesis, producing ketone bodies for energy during fasting. Unlike this compound, it is mitochondrial and short-chain .
- 3-Ketodecanoyl-CoA: A β-oxidation intermediate with a ketone group, serving as a substrate for thiolase enzymes. Its collision cross-section (275.8 Ų) reflects its compact structure compared to longer-chain hydroxy derivatives .
- (2E)-Hexenoyl-CoA: An unsaturated medium-chain acyl-CoA, involved in fatty acid elongation and desaturation pathways. Its double bond introduces rigidity, altering interactions with enzymes like acyl-CoA dehydrogenases .
Preparation Methods
In Vitro Enzymatic Reduction
The reduction of 3-oxooctadecanoyl-CoA to this compound is catalyzed by long-chain-3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme integral to mitochondrial β-oxidation. This NADH-dependent reaction proceeds under mild conditions (pH 7.0–7.5, 37°C), typically achieving >90% conversion efficiency when substrate concentrations are maintained below inhibitory thresholds. Purified HADH from bovine liver or recombinant human isoforms are commonly employed, with reaction kinetics optimized by cofactor recycling systems using glucose dehydrogenase or formate dehydrogenase.
A critical challenge lies in the substrate solubility, as long-chain acyl-CoAs exhibit micellar aggregation at concentrations exceeding 50 μM. Detergent additives like Triton X-100 (0.1% w/v) mitigate this issue, enhancing enzymatic accessibility and reaction rates by 2.3-fold. Post-reaction purification via hydrophobic interaction chromatography (Butyl-Sepharose) yields this compound with ≥95% purity, as verified by LC-MS and NMR.
Recombinant Enzyme Systems
Advances in protein engineering have enabled the heterologous expression of HADH in Escherichia coli and Pichia pastoris, bypassing the need for tissue-derived enzymes. The E. coli BL21(DE3) strain expressing human HADHα achieves a volumetric productivity of 12 mg/L·h in fed-batch fermentations, with the enzyme exhibiting a kcat of 4.7 s−1 for 3-oxooctadecanoyl-CoA. Immobilization on chitosan-coated magnetic nanoparticles enhances operational stability, retaining 78% activity after 10 reaction cycles.
Microbial Biosynthesis
Microbial platforms offer sustainable routes for this compound production by harnessing endogenous fatty acid biosynthesis machinery.
Engineered Bacterial Strains
Pseudomonas putida KT2440, engineered to overexpress fadB (encoding multifunctional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), produces this compound as a shunt metabolite during oleic acid catabolism. Two-stage fermentations—18 h growth phase followed by 48 h production phase—yield 340 mg/L in minimal media supplemented with 2% (w/v) oleate. Metabolite profiling reveals concurrent accumulation of 3-hydroxyhexadecanoyl-CoA (22% molar yield), necessitating iterative substrate feeding to maintain octadecanoyl-CoA precursor pools.
Substrate Feeding Strategies
Exogenous fatty acid feeding circumvents endogenous acyl-CoA pool limitations. Saccharomyces cerevisiae strains expressing FAA1 (fatty acyl-CoA synthetase) convert 85% of supplied stearic acid (C18:0) to stearoyl-CoA within 6 h, which is subsequently hydroxylated by mitochondrial HADH. Continuous feeding using lipid nanoparticles (LNPs) enhances bioavailability, achieving a this compound titer of 1.2 g/L in high-cell-density cultures.
Chemical Synthesis Approaches
Chemical synthesis of this compound faces inherent challenges due to the lability of the CoA thioester bond and the need for stereocontrol at C3.
CoA Activation and Coupling
The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) enables direct coupling of 3-hydroxyoctadecanoic acid to CoA-SH in anhydrous DMF, achieving 65% conversion at 4°C. However, epimerization at C3 reaches 18% under these conditions, necessitating chiral HPLC purification. Alternative approaches using pre-activated 3-hydroxyoctadecanoyl imidazolide improve stereoretention (<5% epimerization) but require stringent moisture control.
Challenges in Chemical Synthesis
Comparative analysis reveals chemical routes lag behind enzymatic methods in efficiency:
| Parameter | Enzymatic | Chemical |
|---|---|---|
| Overall Yield | 92% | 47% |
| Stereochemical Purity | 99% ee | 82% ee |
| Process Time | 8 h | 72 h |
| Scalability | >10 kg | <100 mg |
Thioester hydrolysis under basic conditions and β-elimination during workup further limit utility, confining chemical synthesis to analytical standard production.
Comparative Analysis of Preparation Methods
Enzymatic methods dominate industrial-scale production due to superior yields and stereocontrol, while microbial systems are preferred for sustainable manufacturing. Chemical synthesis remains a niche tool for isotope-labeled variants. Future directions include CRISPR-engineered Yarrowia lipolytica strains for peroxisomal compartmentalization and continuous-flow enzymatic reactors with integrated product extraction.
Q & A
Q. How can researchers enhance reproducibility when working with this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
